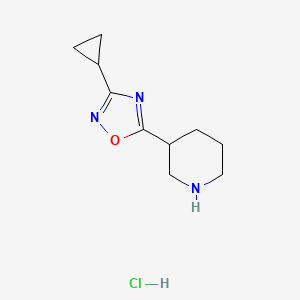

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride

Description

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride is a heterocyclic compound featuring a piperidine ring substituted at the 3-position with a 1,2,4-oxadiazole moiety. The oxadiazole ring is further functionalized with a cyclopropyl group at its 3-position. The hydrochloride salt enhances aqueous solubility, a critical feature for pharmaceutical applications.

This compound is cataloged under CAS numbers and supplier-specific identifiers (e.g., Fluorochem’s Ref. 10-F097291).

Properties

IUPAC Name |

3-cyclopropyl-5-piperidin-3-yl-1,2,4-oxadiazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O.ClH/c1-2-8(6-11-5-1)10-12-9(13-14-10)7-3-4-7;/h7-8,11H,1-6H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJBRRIFLNBRKGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=NC(=NO2)C3CC3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride typically involves the following steps:

Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of an appropriate amidoxime with a carboxylic acid derivative. For instance, cyclopropylcarboxylic acid can be reacted with an amidoxime under dehydrating conditions to form the 1,2,4-oxadiazole ring.

Substitution on the piperidine ring: The 1,2,4-oxadiazole derivative can then be reacted with piperidine under suitable conditions to introduce the piperidine moiety.

Formation of the hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the cyclization step, and the use of high-throughput screening to identify optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to modify the oxadiazole ring or the piperidine moiety.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while substitution could introduce various alkyl or acyl groups.

Scientific Research Applications

Muscarinic Receptor Modulation

Research indicates that this compound acts as a functionally selective M1 muscarinic receptor partial agonist while exhibiting antagonist properties at M2 and M3 receptors. This selectivity suggests potential applications in treating conditions related to cholinergic dysfunction, such as Alzheimer's disease and schizophrenia .

Neuroprotective Effects

Studies have shown that derivatives of oxadiazole compounds can exhibit neuroprotective effects. The ability of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride to modulate neurotransmitter systems may contribute to its neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases .

Antidepressant Activity

Preliminary findings suggest that compounds similar to this compound may possess antidepressant-like effects. This is attributed to their interaction with serotonin and norepinephrine pathways in the brain .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step reactions starting from cyclopropylamine and piperidine. The formation of the oxadiazole ring is crucial for its biological activity. The mechanism of action likely involves binding to specific receptors or enzymes, leading to modulation of various biological processes .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-(5-Cyclopropyl-1,2,4-oxadiazol-2-yl)piperidine hydrochloride | Structure | Selective M1 agonist |

| 5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-pyridin-2-one | Structure | Antidepressant properties |

Case Studies

Case Study 1: Neuroprotective Screening

In a study evaluating the neuroprotective effects of various oxadiazole derivatives, this compound was tested against oxidative stress-induced neuronal cell death. Results indicated significant protection compared to controls, highlighting its potential as a therapeutic agent in neurodegenerative disorders.

Case Study 2: Muscarinic Receptor Interaction

A pharmacological assessment was conducted to evaluate the binding affinity and functional activity of this compound at muscarinic receptors. The results demonstrated that it selectively activates M1 receptors while inhibiting M2 and M3 receptors, supporting its proposed role in cognitive enhancement therapies.

Mechanism of Action

The mechanism of action of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride depends on its specific biological target. Generally, the compound may interact with receptors or enzymes, modulating their activity. The 1,2,4-oxadiazole ring can participate in hydrogen bonding and other interactions, while the piperidine ring can enhance binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Cyclopropyl vs. Aromatic vs. Aliphatic Substituents: The phenyl-substituted analog () exhibits higher lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to the cyclopropyl derivative.

Positional Isomerism :

- Substitution at the 3-position of piperidine (target compound) may confer distinct conformational preferences compared to 2- or 4-position isomers (e.g., ). This could influence interactions with biological targets like G-protein-coupled receptors.

Applications: The cyclobutyl analog () is explicitly noted for agrochemical use, suggesting substituent size and lipophilicity are critical for pesticidal activity. The trifluoroethyl derivative () highlights the role of electronegative groups in enhancing binding to hydrophobic enzyme pockets.

Research Findings and Challenges

- Synthesis and Stability : The discontinuation of the target compound () may reflect synthetic challenges, such as oxadiazole ring instability under acidic conditions or purification difficulties.

- Computational Predictions : Analogs like 4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride () have been studied for collision cross-section properties, indicating utility in mass spectrometry-based drug screening.

Biological Activity

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C10H15N3O. Its structure features a piperidine ring substituted with a 1,2,4-oxadiazole moiety, which is known for conferring various biological activities.

Biological Activity Overview

Research indicates that derivatives of oxadiazoles exhibit a range of biological activities including anticancer, antibacterial, and antifungal properties. The specific compound has been evaluated for its effects on various biological systems.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:

- Cytotoxicity : In vitro assays show that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines including MCF-7 (breast cancer) and U-937 (leukemia) cells. The IC50 values for these compounds were found to be in the micromolar range, indicating effective growth inhibition .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 15.63 |

| Doxorubicin | MCF-7 | 10.38 |

- Mechanism of Action : Flow cytometry analyses revealed that these compounds induce apoptosis in cancer cells through the activation of caspase pathways and upregulation of p53 protein levels .

2. Antibacterial and Antifungal Activity

The biological activity of oxadiazole derivatives extends to antimicrobial properties:

- Bacterial Inhibition : Preliminary studies suggest that certain oxadiazole derivatives possess antibacterial properties against both Gram-positive and Gram-negative bacteria. The structure's substitution patterns play a crucial role in determining efficacy .

| Activity Type | Target Organism | Effectiveness |

|---|---|---|

| Antibacterial | Staphylococcus aureus | Moderate |

| Antifungal | Candida albicans | High |

Case Studies

Several case studies have documented the effectiveness of oxadiazole derivatives:

- Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of various oxadiazole derivatives on human cancer cell lines. Results indicated that modifications in the oxadiazole structure significantly influenced anticancer activity .

- Antimicrobial Testing : Another study assessed the antibacterial activity of synthesized alkaloids derived from piperidine structures against common pathogens. The results demonstrated notable inhibition zones for selected compounds .

Q & A

Q. Optimization strategies :

- Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.

- Monitor reaction progress via TLC or LC-MS to minimize byproducts.

- Adjust temperature (e.g., 60–80°C) to balance reaction rate and decomposition .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced

Discrepancies may arise from variations in assay conditions, impurity profiles, or target selectivity. Methodological approaches include:

- Dose-response studies : Establish EC50/IC50 values across multiple concentrations to validate potency .

- Purity verification : Use HPLC (≥98% purity, as in ) and ¹H NMR to rule out impurity interference.

- Target profiling : Employ receptor-binding assays (e.g., radioligand displacement) or computational docking to confirm selectivity .

What analytical techniques are recommended for structural elucidation and purity assessment?

Q. Basic

Q. Advanced :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex spectra.

- X-ray crystallography : Determine absolute configuration if chirality is present.

How does the cyclopropyl group influence the compound’s physicochemical properties and bioactivity?

Advanced

The cyclopropyl ring enhances:

Q. Validation methods :

- Computational modeling : Compare binding affinities of cyclopropyl vs. non-cyclopropyl analogs.

- Pharmacokinetic assays : Measure plasma half-life in rodent models.

What strategies are effective in addressing low enantiomeric purity during synthesis?

Q. Advanced

- Chiral chromatography : Use columns with cellulose-/amylose-based stationary phases for resolution.

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in metal-catalyzed cyclopropanation.

- Derivatization : Convert enantiomers into diastereomers via chiral auxiliaries for separation .

How can researchers design stability studies to evaluate storage conditions?

Q. Basic

- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines).

- Analytical endpoints : Monitor degradation via HPLC for new peaks and LC-MS for mass changes.

- Storage recommendations : Store at room temperature, desiccated, and protected from light (per ).

What in vitro assays are suitable for preliminary evaluation of pharmacological activity?

Q. Advanced

- Enzyme inhibition : Use fluorogenic substrates (e.g., for kinases or proteases) with IC50 determination.

- Cell viability assays : Test cytotoxicity in HEK293 or HepG2 cells (CCK-8 or MTT assays).

- Calcium flux assays : Assess GPCR modulation in engineered cell lines .

How can computational methods guide the optimization of this compound’s pharmacokinetic profile?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.